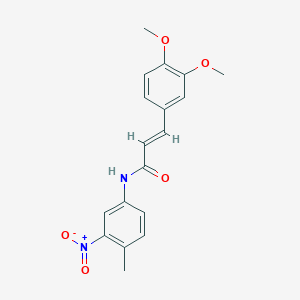

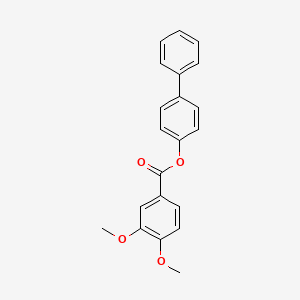

4-biphenylyl 3,4-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-biphenylyl 3,4-dimethoxybenzoate, also known as bisbenzimide, is a fluorescent dye that is commonly used in scientific research. This compound has a wide range of applications, including as a stain for DNA and RNA, and as a marker for cell viability and apoptosis. In

Aplicaciones Científicas De Investigación

Light Emission Modulation

Research has demonstrated that certain compounds, including derivatives of biphenyl, exhibit unique light emission characteristics. For instance, (4-biphenylyl)phenyldibenzofulvene is weakly luminescent in its amorphous phase but becomes highly emissive upon crystallization. This crystallization-induced emission enhancement effect enables the compound's emission to be repeatedly switched between dark and bright states through specific processes, showcasing its potential in optical applications and materials science (Dong et al., 2007).

Synthetic Methodologies

A study on the polyphosphoric acid-promoted synthesis of specific derivatives from biphenyl highlights the compound's versatility in chemical synthesis. The process entails a seven-step route that includes a double Claisen rearrangement and a Friedel-Crafts electrophilic benzannulation, yielding products with potential applications in medicinal chemistry and material sciences (Chang, Lee, & Wu, 2012).

Coordination Polymers

The synthesis and study of a zinc carboxylate network containing metal sites with low coordination numbers explore the structural aspects of coordination chemistry. Using a bifunctional m-terphenyl derivative, researchers have shown how steric hindrance can influence the coordination environment at metal centers, contributing to our understanding of metal-organic frameworks and their potential applications in catalysis and material science (Dickie et al., 2005).

Antioxidant and Antiradical Activity

A study focused on the synthesis and investigation of antioxidant activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles provides insight into the potential therapeutic applications of biphenyl derivatives. These compounds exhibited promising in vitro antioxidant activity, highlighting their potential as candidates for further evaluation in the development of antioxidant therapies (Spasov et al., 2022).

Environmental Degradation

The degradation of biphenyl by specific microbial strains, such as Mycobacterium sp. PYR-1, has been investigated to understand the breakdown of biphenyl in the environment. This research provides valuable insights into the bioremediation of biphenyl and related compounds, offering strategies for mitigating environmental pollution (Moody et al., 2002).

Propiedades

IUPAC Name |

(4-phenylphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-23-19-13-10-17(14-20(19)24-2)21(22)25-18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQVVGKBWFURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5535895.png)

![1-cyclopentyl-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5535902.png)

![5-(4-methylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5535905.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![4-{[(3S)-3-amino-1-piperidinyl]sulfonyl}-N-(2,2-difluoroethyl)benzamide hydrochloride](/img/structure/B5535935.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)